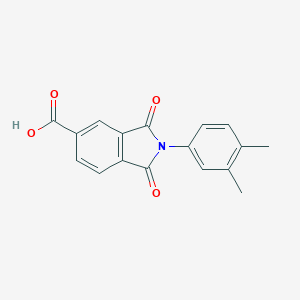

2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Übersicht

Beschreibung

2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound characterized by a complex structure that includes a dioxoisoindoline core and a dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the dioxoisoindoline core, which can be synthesized through the cyclization of phthalic anhydride with an appropriate amine

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to 2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. The dioxoisoindoline structure is believed to enhance interaction with DNA and inhibit tumor growth .

- Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents .

Organic Synthesis

- Building Block for Complex Molecules : The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives for further study .

- Synthesis of Isoindole Derivatives : This compound can serve as a precursor for synthesizing isoindole derivatives, which are important in pharmaceuticals and agrochemicals .

Materials Science

- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for enhancing the mechanical properties of materials. Its dioxo structure can improve the thermal stability and durability of polymers .

- Nanotechnology Applications : Research suggests potential applications in nanotechnology, where its unique properties could be utilized in creating nanoscale materials with specific functionalities .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Synthesis Pathways

A publication in the Journal of Organic Chemistry detailed the synthesis of various isoindole derivatives from this compound using different catalytic methods. The study highlighted the efficiency of these pathways and their applicability in producing compounds with enhanced biological activity.

Wirkmechanismus

The mechanism by which 2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-4-carboxylic acid

- 2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-6-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid may exhibit unique properties due to the position of the carboxylic acid group, which can influence its reactivity and interactions with other molecules. This positional difference can affect the compound’s solubility, stability, and biological activity, making it a distinct entity in its class.

Biologische Aktivität

2-(3,4-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, with the CAS number 294667-04-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique isoindoline structure that has been associated with various pharmacological effects, particularly in the context of neuropharmacology and cancer research.

- Molecular Formula : C₁₇H₁₃NO₄

- Molecular Weight : 295.29 g/mol

- Structure : The compound contains a dioxoisoindoline core, which is pivotal for its biological activity.

1. Inhibition of Enzymatic Activity

Research indicates that derivatives of 1,3-dioxoisoindoline-5-carboxylic acid exhibit potent inhibitory effects on xanthine oxidase , an enzyme involved in purine metabolism that contributes to oxidative stress and inflammation. In vitro studies have shown that these compounds can significantly reduce xanthine oxidase activity, suggesting potential applications in treating conditions related to oxidative stress such as gout and cardiovascular diseases .

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 10.5 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 12.0 | Modulation of Bcl-2 family proteins |

3. Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system (CNS). It has shown promise as a potential treatment for neurological disorders due to its ability to modulate neurotransmitter systems. Specifically, it acts as an antagonist at certain serotonin receptors, which could be beneficial in managing anxiety and depression .

Study on Xanthine Oxidase Inhibition

A study published in MDPI demonstrated that various derivatives of isoindoline compounds showed significant inhibition of xanthine oxidase activity. The most potent analogs displayed over 80% inhibition at concentrations below 10 µM. This highlights the therapeutic potential of these compounds in managing hyperuricemia and related disorders .

Anticancer Activity Assessment

In a comparative study assessing the anticancer properties of different isoindoline derivatives, this compound was found to be among the most effective agents against multiple cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers and confirmed that treatment with this compound led to increased levels of cleaved caspases and PARP, indicating active apoptosis pathways .

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-9-3-5-12(7-10(9)2)18-15(19)13-6-4-11(17(21)22)8-14(13)16(18)20/h3-8H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKKQWJCKYOQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352301 | |

| Record name | 2-(3,4-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294667-04-2 | |

| Record name | 2-(3,4-Dimethylphenyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294667-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.